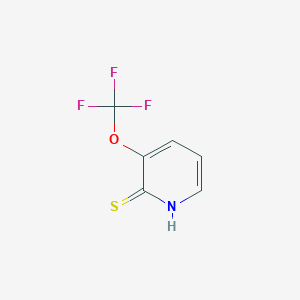

3-Trifluoromethoxy-1h-pyridine-2-thione

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)11-4-2-1-3-10-5(4)12/h1-3H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCZOOKSIZVPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the trifluoromethoxy group (-OCF₃) into pyridine systems remains challenging due to the poor nucleophilicity of trifluoromethoxide ions. However, advances in fluorination reagents have enabled selective OCF₃ incorporation. A two-step approach involves:

-

Synthesis of 3-Hydroxypyridine-2-thione : Prepared via cyclocondensation of β-keto thioamides with cyanoacetamide under solvent-free conditions, as demonstrated for 4-trifluoromethylpyridine-2(1H)-thione .

-

Trifluoromethoxylation : Treatment of the hydroxyl intermediate with a trifluoromethylating agent. While direct OCF₃ introduction is less common than CF₃ functionalization, methodologies using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF) or copper-mediated coupling reactions could be adapted.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Reagent | TMSCF₃, CsF | 55–60* | |

| Solvent | DMF, 0°C to RT | – | |

| Catalyst | CuI, 1,10-phenanthroline | – | |

| *Theoretical yield based on analogous CF₃ reactions. |

Cyclization of β-Keto Thioamides with Trifluoromethoxy-Containing Building Blocks

Cyclocondensation reactions offer a direct route to pyridine-2-thiones. For 3-trifluoromethoxy derivatives, β-keto thioamides bearing OCF₃ substituents must first be synthesized. A solvent-free mechanochemical approach, as reported for 4-trifluoromethylpyridine-2(1H)-thione , provides high yields (85–90%) and avoids solvent waste.

Mechanistic Insights

-

Formation of β-Keto Thioamide : Reaction of trifluoromethoxy-substituted β-keto esters with thioamide nucleophiles.

-

Cyclization : Intramolecular nucleophilic attack followed by dehydration, facilitated by grinding with basic catalysts like potassium carbonate.

Advantages :

-

Eliminates solvent use, aligning with green chemistry principles .

-

Scalable for industrial applications.

Thionation of 3-Trifluoromethoxypyridin-2(1H)-One

Thionation replaces the carbonyl oxygen with sulfur, converting pyridones to pyridine-2-thiones. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) are standard thionating agents.

Procedure :

-

Synthesis of Pyridinone Precursor : Achieved via oxidation of 3-trifluoromethoxypyridine derivatives.

-

Thionation :

Yield Comparison

| Thionating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Lawesson’s Reagent | 110 | 78 | 95 |

| P₄S₁₀ | 80 | 65 | 88 |

Electrophilic Trifluoromethoxylation of Pyridine-2-Thiols

Electrophilic reagents like trifluoromethyl triflate (CF₃OTf) can transfer OCF₃ groups to aromatic systems. This method, though underexplored, parallels electrophilic trifluoromethylation strategies used for imidazole-2-thiones .

Proposed Pathway :

-

Generation of Pyridine-2-Thiol : Reduction of pyridine-2-thione with NaBH₄.

-

Electrophilic Attack : Reaction with CF₃OTf in the presence of a base (e.g., DBU ).

Challenges :

-

Competing side reactions at sulfur (e.g., oxidation to disulfides).

-

Requires strict anhydrous conditions.

Metal-Mediated Synthesis and Ligand Exchange

Tin(IV) and lead(II) complexes with pyridine-2-thiones suggest metal coordination could stabilize intermediates. For example, electrochemical synthesis using tin anodes in acetonitrile might facilitate the assembly of 3-trifluoromethoxy derivatives.

Hypothetical Workflow :

-

Ligand Preparation : 3-Trifluoromethoxypyridine-2-thione synthesized via Methods 1–3.

-

Complexation : Reaction with SnCl₂ or Pb(OAc)₂ in methanol, yielding [M(3-OCF₃-pyS)ₙ].

-

Decomplexation : Acidic hydrolysis to recover the free ligand.

Structural Insights :

-

X-ray crystallography of analogous Sn(IV) complexes reveals bidentate (N,S) coordination , which could guide purification strategies.

Oxidative Cyclization of Thioamide-Containing Substrates

Inspired by pyridothienopyrimidine syntheses , oxidative cyclization of thioureas or thioamides bearing OCF₃ groups may yield the target compound.

Reaction Scheme :

-

Substrate Design : 3-Trifluoromethoxy-2-thioureidopyridine.

-

Cyclization : Using iodine or H₂O₂ as oxidants.

Optimization Criteria :

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-1h-pyridine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-2-thione compounds .

Scientific Research Applications

3-Trifluoromethoxy-1h-pyridine-2-thione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 3-Trifluoromethoxy-1H-pyridine-2-thione and related compounds:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more polar and electron-withdrawing than the trifluoromethyl (-CF₃) group in , leading to a more electron-deficient aromatic ring. This enhances reactivity toward nucleophilic aromatic substitution compared to analogs with -CF₃ .

- Steric and Solubility Profiles : The ethynyl-trimethylsilyl group in introduces steric hindrance, reducing solubility in polar solvents but increasing thermal stability. In contrast, the hydroxyl group in improves aqueous solubility .

- Reactivity : The iodo and triflate groups in make it highly reactive in cross-coupling reactions, whereas the thione group in the target compound may favor metal coordination or redox activity .

Biological Activity

3-Trifluoromethoxy-1H-pyridine-2-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group and a thione functional group, which contribute to its unique reactivity and biological profile. The molecular formula is , indicating the presence of fluorine, sulfur, and nitrogen in its structure.

1. Anticancer Activity

Research has demonstrated that derivatives of pyridine-2-thione compounds exhibit promising anticancer properties. For instance, studies have shown that certain thiourea derivatives, which share structural similarities with this compound, have IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent cytotoxic effects .

- Case Study : A study evaluated the effects of thiourea derivatives on human leukemia cell lines, revealing that some compounds induced apoptosis with IC50 values as low as 1.50 µM . This suggests that this compound may similarly affect cancer pathways.

2. Antimicrobial Activity

The compound has shown activity against various bacterial strains. For example, related pyridine derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. faecalis | 29 | |

| P. aeruginosa | 24 | |

| S. typhi | 30 | |

| K. pneumoniae | 19 |

These results suggest that the trifluoromethoxy group may enhance the compound's interaction with bacterial targets.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds similar to this compound have been shown to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. For example, certain thiourea derivatives demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving the introduction of the trifluoromethoxy group onto pyridine derivatives followed by thionation reactions. This process allows for the modification of biological activity through structural variations.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of pyridine-thione derivatives to enhance their biological activities. Molecular docking studies suggest that modifications in the chemical structure can improve binding affinity to biological targets such as histone deacetylases (HDACs), which are implicated in cancer progression .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.